2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide
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Description
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide is a useful research compound. Its molecular formula is C21H16ClN3O2S2 and its molecular weight is 441.95. The purity is usually 95%.
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Biological Activity
The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide is a thienopyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data and research findings.
Chemical Structure and Properties
- Molecular Formula : C22H22ClN3O3S2
- Molecular Weight : 476.011 g/mol
- CAS Number : 1260985-64-5
The compound features a thieno[3,2-d]pyrimidine core structure, which is known for its diverse pharmacological properties. The presence of the chlorophenyl group and the sulfanyl moiety contributes to its biological efficacy.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have demonstrated that thienopyrimidine derivatives can act as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), both of which are critical targets in cancer therapy.
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Mechanism of Action :
- Inhibition of TS and DHFR leads to disruption in nucleotide synthesis, thereby impeding cancer cell proliferation.
- Compounds similar to our target have shown IC50 values in the low micromolar range against various tumor cell lines, indicating potent activity.
- Case Studies :
Antimicrobial Activity
In addition to anticancer properties, the compound's structure suggests potential antimicrobial activity. Research has shown that thienopyrimidine derivatives can exhibit moderate to strong antibacterial effects.
- Antibacterial Screening :
- A series of synthesized compounds demonstrated significant activity against Salmonella typhi and Bacillus subtilis, with some exhibiting strong inhibitory effects on urease and acetylcholinesterase .
- The sulfamoyl functionality present in the compound is associated with antibacterial action, enhancing its therapeutic potential.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes is crucial for its pharmacological profile.
- Enzyme Targets :
Table: Summary of Biological Activities
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S2/c1-24(15-5-3-2-4-6-15)18(26)13-29-21-23-17-11-12-28-19(17)20(27)25(21)16-9-7-14(22)8-10-16/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNHOGZPRALBBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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